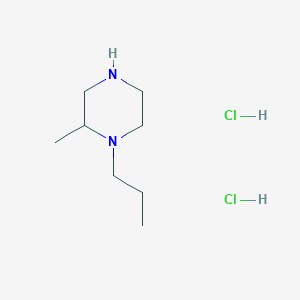
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone is a complex organic compound with the molecular formula C22H36O. It is known for its unique structure, which includes a chrysenyl core with multiple methyl groups and an ethanone functional group.
Métodos De Preparación
The synthesis of 1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone involves several steps, typically starting with the preparation of the chrysenyl core. This can be achieved through a series of cyclization reactions, followed by the introduction of methyl groups at specific positions. The final step involves the addition of the ethanone group through a Friedel-Crafts acylation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity.
Análisis De Reacciones Químicas
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ethanone group to an alcohol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Aplicaciones Científicas De Investigación
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in metabolic processes.
Comparación Con Compuestos Similares
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanone can be compared with other similar compounds, such as:
D-Homo-5α-pregnan-20-one: This compound shares a similar chrysenyl core but differs in the functional groups attached.
1-(10a,12a-Dimethyloctadecahydro-1-chrysenyl)ethanol: This compound has an alcohol group instead of an ethanone group
Propiedades
Fórmula molecular |
C22H36O |
|---|---|
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
1-(10a,12a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-hexadecahydrochrysen-1-yl)ethanone |
InChI |
InChI=1S/C22H36O/c1-15(23)18-8-6-9-19-17-11-10-16-7-4-5-13-21(16,2)20(17)12-14-22(18,19)3/h16-20H,4-14H2,1-3H3 |
Clave InChI |
JGSFSCPYAZYXRL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)



